2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride
Overview
Description
“2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It has a molecular weight of 181.7 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol” (without the hydrochloride) is represented by the InChI string:InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3
. This indicates that the molecule contains a secondary amine group attached to a tertiary carbon atom, which is part of a dimethylbutan-2-yl group. Physical And Chemical Properties Analysis
The compound “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” has a molecular weight of 181.7 g/mol and a formula of C8H20ClNO . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The topological polar surface area is 32.3 Ų . The compound is covalently bonded and has a complexity of 85.7 .Scientific Research Applications
1. Catalyst in Asymmetric Alkylation
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride has been applied in the field of asymmetric synthesis. A study by Hoard, Moher, and Turpin (1999) detailed its use in the asymmetric ethylation of trans-crotonaldehyde to produce trans-(S)-4-hexen-3-ol. The research focused on the impact of catalyst enantiopurity and loading on product yield and enantiopurity, which is crucial for the development of asymmetric synthesis methods (Hoard, Moher, & Turpin, 1999).
2. Study of Supramolecular Structures
In another research domain, the compound has been used to study supramolecular structures. Cheng et al. (2011) investigated the molecule's molecular-electronic structure, which led to insights into the formation of molecular columns and hydrophilic tubes, contributing significantly to the understanding of molecular packing in supramolecular chemistry (Cheng, Chen, Liu, Wu, & Guo, 2011).
3. Dynamics in Plastic Crystalline Phases
Carignani et al. (2018) explored the dynamics of isomers of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol in plastic crystalline phases. This study provided quantitative information on internal motions and molecular reorientations, essential for understanding the behavior of materials in solid states (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018).
properties
IUPAC Name |
2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJYPHMLPRJMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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